N-ニトロソジエチルアミン-d4

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Nitrosodiethylamine-d4, also known as Diethylnitrosamine-d4, is a widely occurring nitrosamine . It is one of the most important environmental carcinogens, primarily inducing tumors of the liver . It is mainly present in tobacco smoke, water, cheddar cheese, cured, fried meals, and many alcoholic beverages .

Synthesis Analysis

N-Nitrosodiethylamine affects DNA integrity, probably by alkylation, and is used in experimental research to induce liver tumorigenesis . It is carcinogenic and mutagenic . The standard stock solutions for synthesis include N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine (NDEA), and N-nitrosoethylisopropylamine (NEIPA) among others .Molecular Structure Analysis

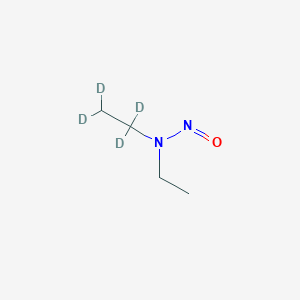

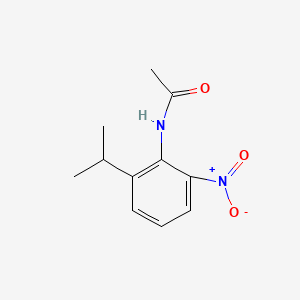

The molecular formula of N-Nitrosodiethylamine-d4 is C4H6D4N2O . It is the deuterium labeled N-Nitrosodiethylamine . It is a potent hepatocarcinogenic dialkylnitrosoamine .Chemical Reactions Analysis

Nitrosamines are a well-known group of highly potent, mutagenic impurities formed by the reaction of secondary amines with nitrite under acidic conditions . They have been studied for many years due to their presence in foods, cosmetics, tobacco products, industrial solvents, and alcoholic beverages .Physical and Chemical Properties Analysis

N-Nitrosodiethylamine-d4 has a molecular weight of 106.16 . It is a neat product with the CAS number 1346603-41-5 .科学的研究の応用

分析化学:質量分析計による定量化

N-ニトロソジエチルアミン-d4は、分析化学、特に医薬品中のニトロソアミンを定量化するための質量分析計ベースの分析手順で使用されます。 この用途は、ニトロソアミンが癌を引き起こす可能性があるため、医薬品原薬や製品の品質を確保するために正確で精密な測定が必要となることから重要です .

環境科学:水質汚染の評価

この化合物は、様々な人為的活動から水域に排出されるニトロソアミンの質量負荷を評価するのに役立つことで、環境科学において役割を果たしています。 このような研究は、ニトロソアミンの環境への影響を理解し、水質保護戦略を策定するために不可欠です .

毒性学:遺伝毒性評価

毒性学研究では、this compoundはニトロソアミンの遺伝毒性を評価するために使用されます。 これは、ニトロソアミンへの暴露に関連する潜在的な健康リスクを理解するために、HepaRG細胞などの代謝的に competent なヒト細胞株を使用して行われることが多いです .

製薬開発:インターラボラトリー研究

この化合物は、製薬開発においても重要であり、異なる分析手順でニトロソアミンの測定ばらつきを評価するためのインターラボラトリー研究で使用されます .

生物医学研究:ニューロン分化研究

生物医学研究では、J-006578はニューロン分化研究の文脈で参照されています。 これは、神経前駆細胞株の分化における重要な因子であるレチノイン酸に対するプロモーター活性と細胞応答を測定するために、マルチプレックスルシフェラーゼアッセイで使用されます .

規制遵守:医薬品におけるリスク評価

最後に、this compoundは、製薬業界の規制遵守に不可欠です。 これは、医薬品製造プロセス、保管中、または汚染されたサプライチェーンからのニトロソアミン生成のリスク評価に使用されます .

作用機序

Target of Action

N-Nitrosodiethylamine-d4, also known as J-006578, is a deuterium-labeled variant of N-Nitrosodiethylamine . The primary targets of N-Nitrosodiethylamine are nuclear enzymes associated with DNA repair and replication . The compound can cause various types of tumors in all animals, with the main target organs being the nasal cavity, trachea, lungs, esophagus, and liver .

Mode of Action

N-Nitrosodiethylamine-d4 interacts with its targets by inducing a large array of oncogenic mutations . The compound undergoes enzymatic α-hydroxylation with cytochrome P450, forming a dealkylated primary nitrosamine . This unstable primary nitrosamine further decomposes to form a DNA alkylating agent .

Biochemical Pathways

The biochemical pathway of N-Nitrosodiethylamine-d4 involves the transformation of the compound into a DNA alkylating agent via enzymatic α-hydroxylation . This process leads to DNA damage, which can result in cancer . The compound is also known to be weakly electrophilic at the nitroso-nitrogen and is susceptible to nucleophilic attack at that site by organolithium and Grignard reagents .

Pharmacokinetics

It is known that the compound is a potent hepatocarcinogenic dialkylnitrosoamine . It is primarily present in tobacco smoke, water, cheddar cheese, cured and fried foods, and many alcoholic beverages .

Result of Action

The result of N-Nitrosodiethylamine-d4’s action is the induction of various types of tumors in all animals . The compound is responsible for changes in nuclear enzymes associated with DNA repair and replication . The DNA damage caused by the compound’s action can lead to cancer .

Action Environment

N-Nitrosodiethylamine-d4 is notorious for its potent carcinogenicity and its widespread occurrence throughout the human environment . Its presence in active substances may be linked to several factors, such as processing conditions, accidental introduction due to cross-contamination, recovery procedures for solvents, or degradation of the substance . The compound’s action, efficacy, and stability can be influenced by these environmental factors .

Safety and Hazards

将来の方向性

The presence of N-nitrosamines in drug products are currently an area of high regulatory and industry scrutiny, having been detected above acceptable regulatory levels in several solid oral drug products . The industry has developed and implemented risk management processes and considerations to address N-nitrosamines in final drug product . This includes management and understanding of upstream supply particularly for orally inhaled and nasal drug products (OINDP) device and container closure systems .

生化学分析

Biochemical Properties

N-Nitrosodiethylamine-d4 interacts with various enzymes, proteins, and other biomolecules. It affects DNA integrity, probably by alkylation . This compound is used in experimental research to induce liver tumorigenesis . It is carcinogenic and mutagenic .

Cellular Effects

N-Nitrosodiethylamine-d4 has significant effects on various types of cells and cellular processes. It influences cell function by affecting DNA integrity, probably by alkylation . It also perturbs amino acid biosynthesis, including arginine, as well as DNA damage repair and mitochondrial genome maintenance in yeast .

Molecular Mechanism

The molecular mechanism of N-Nitrosodiethylamine-d4 involves its interaction with DNA. It affects DNA integrity, probably by alkylation . This compound is used in experimental research to induce liver tumorigenesis . It is carcinogenic and mutagenic .

Temporal Effects in Laboratory Settings

The effects of N-Nitrosodiethylamine-d4 over time in laboratory settings have been observed. Accurate and precise quantitation of trace level nitrosamines can be achieved across multiple analytical procedures .

Dosage Effects in Animal Models

In animal models, the effects of N-Nitrosodiethylamine-d4 vary with different dosages. For instance, liver multicentric hepatocellular carcinoma (HCC) with cirrhosis was induced in six China Taihu pigs by intraperitoneal injection of 10 mg/kg of N-Nitrosodiethylamine once a week for 3 months .

Metabolic Pathways

N-Nitrosodiethylamine-d4 is involved in various metabolic pathways. It is metabolically activated by CYP450 monooxygenases . The metabolic pathway of N-Nitrosodiethylamine in mice mirrors that observed in human liver microsomes .

Transport and Distribution

Given its solubility in water, lipids, and other organic solvents , it can be inferred that it may be transported and distributed widely within cells and tissues.

Subcellular Localization

Given its ability to interact with DNA and affect its integrity , it can be inferred that it may localize to the nucleus where DNA is housed

特性

IUPAC Name |

N-ethyl-N-(1,1,2,2-tetradeuterioethyl)nitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-3-6(4-2)5-7/h3-4H2,1-2H3/i1D2,3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNQDOYYEUMPFS-VEPVEJTGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])C([2H])([2H])N(CC)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Amino-6-[2-(dipropylamino)ethyl]phenyl]methanol](/img/structure/B584403.png)

![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584411.png)